2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide is a heterocyclic molecule featuring a pyrrolo-triazolone core substituted with a 3,4-dimethoxyphenyl group and an N-(3,4-dimethylphenyl)acetamide side chain. Key features include:
- Electron-donating substituents: The 3,4-dimethoxyphenyl group introduces methoxy (-OCH₃) moieties, which enhance electronic density and may influence receptor binding or solubility.
Properties
Molecular Formula |
C22H23N5O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O5/c1-12-5-6-14(9-13(12)2)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)15-7-8-16(31-3)17(10-15)32-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) |
InChI Key |
MZQVZGABVXUJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This is achieved through a substitution reaction, where the dimethoxyphenyl group is introduced to the core structure.
Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to the target molecule. The presence of the triazole moiety has been linked to significant antibacterial and antifungal activities. For instance, derivatives of triazole have demonstrated efficacy against various strains of bacteria and fungi, suggesting that this compound could also exhibit similar properties .
Antitubercular Activity
Research focusing on related compounds has highlighted their potential as antitubercular agents. A study synthesized a series of triazole hybrids that showed promising activity against Mycobacterium tuberculosis. The synthesis involved a click reaction that produced derivatives with enhanced biological profiles . Given the structural similarities, it is plausible that the compound may also possess antitubercular properties.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory effects. For example, certain pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This suggests that our compound could be explored for its potential to modulate inflammatory responses .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how compounds interact with biological targets. In silico studies have been conducted on similar compounds to predict binding affinities and modes of action against various receptors. These studies often reveal insights into the pharmacokinetics and pharmacodynamics of the compounds . The docking results indicate that modifications in the molecular structure can significantly enhance binding efficacy.
Synthesis and Characterization
A comprehensive synthesis strategy was developed for similar triazole-containing compounds using a combination of nucleophilic substitution reactions and cyclization methods. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structures of synthesized compounds . These methodologies can be adapted for synthesizing the compound in focus.
Biological Evaluation
Biological evaluations have been conducted using standard assays like MTT (for cytotoxicity) and resazurin microplate assays (for antitubercular activity). These evaluations provide a quantitative measure of the biological activity of synthesized compounds . Such methodologies will be essential in assessing the efficacy of our compound.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrrolo-triazolone scaffold but differ in substituents, enabling comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with 3-chlorophenyl (electron-withdrawing) in C433-0024 and 3-chloro-4-methylphenyl (mixed effects) in CAS 1052604-29-1. Methoxy groups may enhance solubility but reduce membrane permeability compared to chloro substituents .
Physicochemical Properties: logP: C433-0024 has a logP of 2.5156, indicating moderate lipophilicity. The target compound’s methoxy groups likely reduce logP compared to chloro analogs, favoring aqueous solubility .
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1052610-45-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed examination of its biological properties based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O5S
- Molecular Weight : 455.5 g/mol
- Structure : The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is significant in many pharmaceutical applications due to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance:
- Mechanism of Action : The triazole ring is known to interact with various biological targets such as enzymes involved in DNA replication and repair. This interaction can lead to the inhibition of cancer cell proliferation.
- Case Study : A study involving derivatives of triazoles demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Initial tests have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented:
- Mechanism : Compounds with triazole moieties often inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to the target compound reduced swelling significantly compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxyphenyl | Enhances anticancer activity |
| Dimethylphenyl | Increases selectivity for targets |
| Dioxo group | Critical for biological activity |
Toxicological Profile
A comprehensive evaluation of the toxicological profile is essential for any new compound:
- Acute Toxicity Tests : Preliminary studies have indicated that the compound exhibits low toxicity in animal models at therapeutic doses.
- Long-term Studies : Ongoing research aims to assess chronic exposure effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
